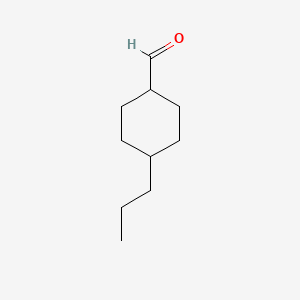

2-(Thiophen-2-yl)aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

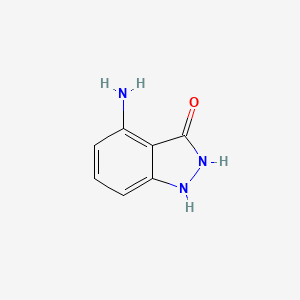

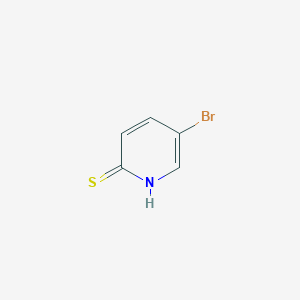

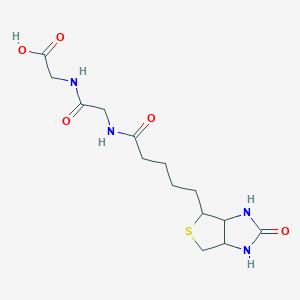

“2-(Thiophen-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1087723-62-3 . Its molecular weight is 211.71 . The IUPAC name for this compound is 2-(2-thienyl)aniline hydrochloride .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-(Thiophen-2-yl)aniline hydrochloride”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The InChI code for “2-(Thiophen-2-yl)aniline hydrochloride” is 1S/C10H9NS.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-(Thiophen-2-yl)aniline hydrochloride” is a powder with a melting point of 210-212°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Electronics

2-(Thiophen-2-yl)aniline hydrochloride: is a valuable compound in the field of organic electronics. Its thiophene moiety is known for its excellent charge transport properties, making it a suitable candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound can be used to synthesize various thiophene derivatives that serve as semiconducting materials, offering potential for flexible and wearable electronic devices .

Medicinal Chemistry

In medicinal chemistry, 2-(Thiophen-2-yl)aniline hydrochloride serves as a precursor for synthesizing biologically active molecules. Thiophene derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be used to develop new drugs with improved efficacy and reduced side effects .

Materials Science

The compound plays a significant role in materials science, particularly in the development of advanced materials with enhanced properties. It can be used to create polymers and composites with specific functionalities, such as increased thermal stability or electrical conductivity. These materials have applications in various industries, from aerospace to consumer goods .

Environmental Science

2-(Thiophen-2-yl)aniline hydrochloride: can contribute to environmental science by being part of sensors and materials designed for pollution control and sustainable energy solutions. Its derivatives can be incorporated into sensors that detect environmental pollutants or used in the synthesis of materials for green energy applications like solar cells and thermoelectric devices .

Analytical Chemistry

In analytical chemistry, this compound is utilized for the synthesis of reagents and indicators. Its structural properties allow for the development of sensitive and selective analytical methods for the detection and quantification of various chemical species, which is crucial in environmental monitoring and quality control processes .

Agriculture

Thiophene derivatives, synthesized using 2-(Thiophen-2-yl)aniline hydrochloride , find applications in agriculture as well. They can be used to create novel pesticides and herbicides with specific action mechanisms, contributing to the development of more efficient and environmentally friendly agricultural practices .

Energy Storage

The compound is also significant in the field of energy storage. It can be used to synthesize conductive polymers that are essential components of supercapacitors and batteries. These energy storage devices are key to advancing portable electronics and electric vehicles, offering higher energy densities and faster charging capabilities .

Chemical Synthesis

Lastly, 2-(Thiophen-2-yl)aniline hydrochloride is a versatile intermediate in chemical synthesis. It is used to create a variety of thiophene-based compounds through reactions like cyclization and coupling. These compounds are essential in the synthesis of dyes, pharmaceuticals, and advanced materials with specific optical and electronic properties .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Zukünftige Richtungen

Thiophene-based analogs, such as “2-(Thiophen-2-yl)aniline hydrochloride”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

Wirkmechanismus

Target of Action

Similar compounds, such as 4-(thiophen-2-yl)aniline, have been used in the synthesis of a variety of heterocyclic scaffolds . These scaffolds can interact with a wide range of biological targets, suggesting that 2-(Thiophen-2-yl)aniline hydrochloride may also have multiple targets.

Mode of Action

It’s known that thiophene derivatives can interact with biological targets in various ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives have been shown to inhibit enzymes, modulate receptor activity, or interact with DNA .

Biochemical Pathways

Thiophene derivatives have been found to be involved in a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(Thiophen-2-yl)aniline hydrochloride could potentially affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with thiophene derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-(Thiophen-2-yl)aniline hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature .

Eigenschaften

IUPAC Name |

2-thiophen-2-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJVKCOXPQGNOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)aniline hydrochloride | |

CAS RN |

1087723-62-3 |

Source

|

| Record name | 2-(thiophen-2-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)

![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)